molecular formula C6H5BrO3 B1330744 2-Bromobenzene-1,3,5-triol CAS No. 84743-77-1

2-Bromobenzene-1,3,5-triol

Cat. No. B1330744
CAS RN: 84743-77-1
M. Wt: 205.01 g/mol
InChI Key: RGVMEFXEWVKCLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromobenzene-1,3,5-triol is a brominated derivative of benzene where a bromine atom and three hydroxyl groups are attached to the benzene ring. The presence of these substituents can significantly alter the chemical and physical properties of the benzene ring, leading to unique reactivity and interactions.

Synthesis Analysis

The synthesis of brominated benzene derivatives often involves halogenation reactions. For instance, the synthesis of 2-Bromo-4,5,2',4',6'-pentamethoxyl benzophenone, a related compound, was achieved through a two-step process starting from m-trihydroxybenzene, which was methylated under specific conditions to yield trimethoxybenzene, followed by a Friedel-Crafts reaction to introduce the bromo substituent . Although the synthesis of 2-Bromobenzene-1,3,5-triol is not explicitly detailed in the provided papers, similar methodologies could be applied, adjusting the conditions to favor the introduction of hydroxyl groups at the desired positions on the benzene ring.

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives has been extensively studied using X-ray diffraction and computational methods. For example, the crystal structure of 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene was determined, revealing the molecule crystallizes in the triclinic system with specific lattice parameters . The molecular structure of 2-Bromobenzene-1,3,5-triol would likely show similar characteristics, with the bromine and hydroxyl groups influencing the overall geometry and electronic distribution of the molecule.

Chemical Reactions Analysis

Brominated benzene derivatives participate in various chemical reactions, often serving as intermediates in the synthesis of more complex molecules. The presence of bromine allows for nucleophilic substitution reactions, while the hydroxyl groups can be involved in hydrogen bonding and other interactions. The photodissociation of bromobenzene and its derivatives has been studied, showing that the position of the bromine atoms affects the potential-energy curves and, consequently, the reaction pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives are influenced by the substituents attached to the benzene ring. The solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene, for example, displayed different crystal structures depending on the solvent, indicating that the substituents can affect solubility and crystallization behavior . The spectroscopy and crystal structure of 1-bromo-2,3,5,6-tetramethylbenzene were also investigated, showing two stable crystalline phases and providing insights into the molecular conformation and vibrational spectra . These studies suggest that 2-Bromobenzene-1,3,5-triol would exhibit distinct physical and chemical properties that could be explored for various applications.

Scientific Research Applications

  • Catalysis in Organic Synthesis : N, N, N′, N′-Tetrabromobenzene-1,3-disulfonamide and similar compounds have been used as efficient catalysts for the one-pot synthesis of certain organic compounds, demonstrating their role in facilitating chemical reactions [(Ghorbani‐Vaghei et al., 2011)](The scientific research applications of 2-Bromobenzene-1,3,5-triol and related compounds have been explored in various fields, as indicated by the following studies:
  • Catalysis in Organic Synthesis : N, N, N′, N′-Tetrabromobenzene-1,3-disulfonamide and similar compounds have been used as efficient catalysts for the one-pot synthesis of certain organic compounds, demonstrating their role in facilitating chemical reactions (Ghorbani‐Vaghei et al., 2011).

  • Synthesis of Natural Products : Research by Brovetto et al. (2008) explored the stereoselective synthesis of oxygenated compounds from cyclohexadienediols, highlighting the utility of bromobenzene derivatives in producing complex molecules found in natural products (Brovetto et al., 2008).

  • Material Science and Polymer Chemistry : The synthesis of novel biobased aromatic triols and their application in creating segmented polyurethanes was reported by Lligadas et al. (2007). This research underscores the relevance of such compounds in developing new materials with potential industrial applications (Lligadas et al., 2007).

  • Organometallic Chemistry : The preparation of specific organometallic compounds and their potential applications in various chemical transformations have been studied. For example, Ellis et al. (2000) researched monocarbollide complexes of osmium, demonstrating the diverse applications of bromobenzene derivatives in this field (Ellis et al., 2000).

  • Chemical Synthesis Techniques : Diemer, Leroux, and Colobert (2011) described methods for synthesizing various dibromobenzene derivatives, highlighting the significance of these compounds as precursors in organic synthesis (Diemer et al., 2011).

Safety And Hazards

Safety data sheets indicate that 2-Bromobenzene-1,3,5-triol is a hazardous substance. It is a flammable liquid and vapor that can cause skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

2-bromobenzene-1,3,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO3/c7-6-4(9)1-3(8)2-5(6)10/h1-2,8-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVMEFXEWVKCLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)Br)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90326640
Record name 2-bromobenzene-1,3,5-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90326640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromobenzene-1,3,5-triol

CAS RN

84743-77-1
Record name 2-Bromo-1,3,5-benzenetriol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84743-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromobenzene-1,3,5-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90326640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromobenzene-1,3,5-triol
Reactant of Route 2
2-Bromobenzene-1,3,5-triol
Reactant of Route 3
Reactant of Route 3
2-Bromobenzene-1,3,5-triol
Reactant of Route 4
Reactant of Route 4
2-Bromobenzene-1,3,5-triol
Reactant of Route 5
Reactant of Route 5
2-Bromobenzene-1,3,5-triol
Reactant of Route 6
2-Bromobenzene-1,3,5-triol

Citations

For This Compound
2
Citations
J Jacobtorweihen, V Spiegler - Phytochemistry Reviews, 2023 - Springer
Marine algae are the source of a plethora of halogenated compounds, in particular brominated phenols, possessing various bioactivities. Since these natural products are typically …
Number of citations: 0 link.springer.com
JJV Spiegler - 2022
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.